2-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-6-fluoro-4H-chromen-4-one
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Overview
Description
2-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-6-fluoro-4H-chromen-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, a fluorinated chromenone moiety, and a chlorine substituent, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-6-fluoro-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
Introduction of the Chlorine Substituent: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Synthesis of the Chromenone Moiety: The chromenone structure can be formed through the condensation of salicylaldehyde derivatives with fluorinated ketones under basic conditions.
Coupling of the Benzodioxin and Chromenone Units: The final step involves coupling the benzodioxin and chromenone units through a Friedel-Crafts acylation reaction using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-6-fluoro-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol.
Substitution: Sodium amide in liquid ammonia or thiourea in ethanol.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of amino or thio derivatives.
Scientific Research Applications
2-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-6-fluoro-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-6-fluoro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting transcription factors and gene expression profiles.
Comparison with Similar Compounds
Similar Compounds
- (6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl 2-[benzyl(methyl)carbamoyl]benzoate
- Ethyl 2-{(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methylamino}acetate
Uniqueness
2-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-6-fluoro-4H-chromen-4-one stands out due to its unique combination of a benzodioxin ring and a fluorinated chromenone moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H10ClFO4 |
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Molecular Weight |
332.7 g/mol |
IUPAC Name |
2-(6-chloro-4H-1,3-benzodioxin-8-yl)-6-fluorochromen-4-one |
InChI |
InChI=1S/C17H10ClFO4/c18-10-3-9-7-21-8-22-17(9)13(4-10)16-6-14(20)12-5-11(19)1-2-15(12)23-16/h1-6H,7-8H2 |
InChI Key |
YSUUDDKTAXVRFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C3=CC(=O)C4=C(O3)C=CC(=C4)F)OCO1 |
Origin of Product |
United States |
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